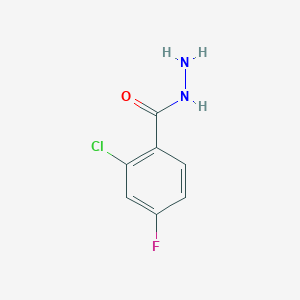

2-Chloro-4-fluorobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-fluorobenzohydrazide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is characterized by a benzene ring substituted with chlorine and fluorine atoms, and a hydrazide group. This compound is primarily used in proteomics research and has various applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluorobenzohydrazide can be synthesized from the reaction of 2-chloro-4-fluorobenzaldehyde and hydrazine hydrate in the presence of a base. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the yield of the product is typically in the range of 80-90%.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-fluorobenzohydrazide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the benzene ring facilitate these reactions.

Condensation Reactions: Typically involve hydrazine derivatives and carbonyl compounds under mild acidic or basic conditions.

Major Products Formed

Hydrazones: Formed from the reaction with aldehydes and ketones.

Substituted Benzohydrazides: Result from nucleophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-4-fluorobenzohydrazide has shown promising results in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of compounds with antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human hepatocellular carcinoma cells (Hep3B) and induce apoptosis effectively.

Antimicrobial Properties

The compound demonstrates antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida species . A study highlighted its effectiveness compared to traditional antifungal agents like fluconazole, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials, including polymers and coatings. Its chemical structure allows it to serve as a building block for creating advanced materials with specific properties.

Applications in Polymer Science

The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its ability to form stable bonds with other functional groups makes it a valuable component in developing new materials for electronic applications such as organic light-emitting diodes (OLEDs) and organic semiconductors.

Biological Research

This compound is also employed in biological research as a probe molecule for enzyme inhibition studies. It can be used to screen potential inhibitors of key enzymes involved in disease processes, such as caspase-3 and matrix metalloproteinases.

Case Studies

- Cytotoxicity Evaluation : In a study examining various hydrazone derivatives, compounds similar to this compound were tested for their cytotoxic effects on cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action .

- Antifungal Efficacy : A library of aromatic acylhydrazones was evaluated for antifungal activity, where derivatives of this compound showed improved selectivity and efficacy against Cryptococcus neoformans compared to established treatments .

Limitations and Future Directions

Despite its potential applications, the limited water solubility of this compound poses challenges for its use in biological systems. Future research could focus on synthesizing more soluble derivatives to enhance bioavailability and therapeutic efficacy. Additionally, exploring its mechanisms of action in greater detail could pave the way for novel drug development strategies.

Mécanisme D'action

The mechanism of action of 2-chloro-4-fluorobenzohydrazide and its derivatives involves interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis. The anticonvulsant and antidepressant effects are likely due to modulation of neurological pathways and interaction with neural receptors. The antitumoral activity involves inhibition of cancer cell growth through various molecular mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-fluorobenzaldehyde: A precursor in the synthesis of 2-chloro-4-fluorobenzohydrazide.

4-Chloro-2-fluorobenzohydrazide: A similar compound with a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry and drug development.

Activité Biologique

2-Chloro-4-fluorobenzohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, typically involving the reaction of 2-chloro-4-fluorobenzoic acid with hydrazine derivatives. The general reaction can be represented as follows:

This synthesis route has been optimized in various studies to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antibacterial and antifungal properties. In a study by Khedher et al. (2009), the antibacterial activity of various hydrazone derivatives was evaluated, revealing that compounds with halogen substitutions, such as chloro and fluoro groups, showed enhanced activity against Gram-positive and Gram-negative bacteria .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 18 mm (against E. coli) |

| 2-Chloro-6-methylquinoline | 20 mm (against S. aureus) |

Herbicidal Activity

The herbicidal potential of related compounds has also been assessed. For instance, derivatives containing the 2,4-dichlorophenoxy acetic acid pharmacophore demonstrated significant herbicidal activity against various weed species . While specific data on this compound's herbicidal activity is limited, its structural similarities suggest potential effectiveness in this area.

Case Studies

- Antiepileptic Properties : A derivative of 2-chloro-4-fluorobenzyl hydrazine was identified as having anti-epileptic effects in a zebrafish model. The study demonstrated that it improved seizure behaviors by modulating neurotransmitter levels and reducing oxidative stress .

- Biodegradation Studies : The degradation of related chlorinated compounds by microbial strains has been explored, providing insights into the environmental impact and potential bioremediation applications of halogenated compounds . For instance, Burkholderia sp. RKJ 800 was shown to degrade 2-chloro-4-nitrophenol effectively, indicating the potential for similar strains to interact with other chlorinated compounds.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated hydrazones, highlighting that the presence of electron-withdrawing groups like chlorine and fluorine significantly enhances biological activity . Furthermore, the incorporation of these groups into hydrazide frameworks has led to improved pharmacological profiles.

Propriétés

IUPAC Name |

2-chloro-4-fluorobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUCKUWPBURKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123614-86-8 |

Source

|

| Record name | 2-chloro-4-fluorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.